molecular formula C18H28N2O B2388224 2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone CAS No. 1423747-15-2

2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone

Cat. No. B2388224
CAS RN: 1423747-15-2
M. Wt: 288.435
InChI Key: VVRAHBSQMAYJJZ-UHFFFAOYSA-N
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Description

“2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone” is a chemical compound that has been studied for its potential applications in various fields. For instance, it has been evaluated as a potential chitin synthase inhibitor and antifungal agent . It has also been studied for its potential as a potent RIPK1 kinase inhibitor .


Synthesis Analysis

The synthesis of “2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone” and its derivatives has been reported in the literature . For example, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed, synthesized, and screened for their inhibition activities against chitin synthase (CHS) and antimicrobial activities in vitro .


Molecular Structure Analysis

The molecular structure of “2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone” is complex, with a spirocyclic scaffold. This structure is likely to contribute to its biological activity .

Scientific Research Applications

Antitubercular Activity

Research has revealed the potential of benzothiazinone derivatives, which share structural similarities with 2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone, in combating tuberculosis. These compounds exhibit promising antitubercular properties, which have been elucidated through structural studies, including X-ray crystallography, variable temperature NMR, and DFT calculations (Richter et al., 2022).

Synthetic Applications

The compound and its derivatives serve as key intermediates in synthetic chemistry. For instance, they have been used in palladium-catalyzed cyclization reactions to construct the tricyclic skeleton of FR901483, indicating their utility in complex molecule synthesis (Bonjoch et al., 2003).

Antiviral Activity

Spirothiazolidinone derivatives, structurally related to the target compound, have demonstrated antiviral activities. They have been synthesized and evaluated for their efficacy against influenza A/H3N2 virus and human coronavirus 229E, showing strong inhibitory effects (Apaydın et al., 2020). This suggests the potential of such compounds in the development of new antiviral drugs.

Anticancer Activity

Compounds within this chemical class have shown anticancer potential. For example, novel 1-thia-azaspiro[4.5]decane derivatives and their derived thiazolopyrimidine and 1,3,4-thiadiazole thioglycosides were synthesized and found to exhibit moderate to high inhibition activities against various cancer cell lines, highlighting their promise as anticancer agents (Flefel et al., 2017).

Anticonvulsant and Antihypertensive Activities

The structural framework of 2-Azaspiro[4.5]decan-2-yl derivatives has been explored for anticonvulsant and antihypertensive effects. Studies have synthesized and evaluated various derivatives for their efficacy in these applications, demonstrating the chemical class's broad therapeutic potential (Obniska & Kamiński, 2006).

properties

IUPAC Name

2-azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-2-11-19-12-6-16(7-13-19)17(21)20-14-10-18(15-20)8-4-3-5-9-18/h1,16H,3-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRAHBSQMAYJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)N2CCC3(C2)CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone

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